

# Unraveling the Selectivity of ETP-45835: A Comparative Analysis of MNK Inhibitors

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Compound of Interest		
Compound Name:	ETP-45835	
Cat. No.:	B15604036	Get Quote

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of **ETP-45835**, a selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), with other notable MNK inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective resource for evaluating the suitability of these compounds for further investigation.

ETP-45835 has emerged as a potent and selective inhibitor of both MNK1 and MNK2, key downstream effectors in the Ras/MAPK signaling pathway. These kinases play a crucial role in regulating protein synthesis and are implicated in various cancers through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and confound experimental results. This guide delves into the selectivity profile of ETP-45835 and compares it with other well-characterized MNK inhibitors: Tomivosertib (eFT508), Tinodasertib (ETC-206), CGP57380, and EB1.

# Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of **ETP-45835** and its alternatives against MNK1 and MNK2, along with available data on their cross-reactivity against other kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.



Inhibitor	MNK1 IC50 (nM)	MNK2 IC50 (nM)	Cross-Reactivity Profile
ETP-45835	575[1]	646[1]	Shows little activity (≤15% inhibition at 5 µM) against a panel of 24 other kinases.[1]
Tomivosertib (eFT508)	1-2[2]	1-2[2]	Highly selective for MNK1 and MNK2.[2]
Tinodasertib (ETC- 206)	64[1]	86[1]	Tested against a panel of 414 kinases; only 38 showed >50% inhibition at 10 μM.  The next most potent target after MNK1/2 is RIPK2 (IC50: 610 nM).[3][4]
CGP57380	2200[5]	Not specified	No inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src- like kinases.[5]
EB1	690[6][7][8]	9400[6][7][8]	Selectively inhibits the growth of cancer cells over normal cells, suggesting a favorable selectivity profile in a cellular context.[7][9]

### **Signaling Pathway and Experimental Workflow**

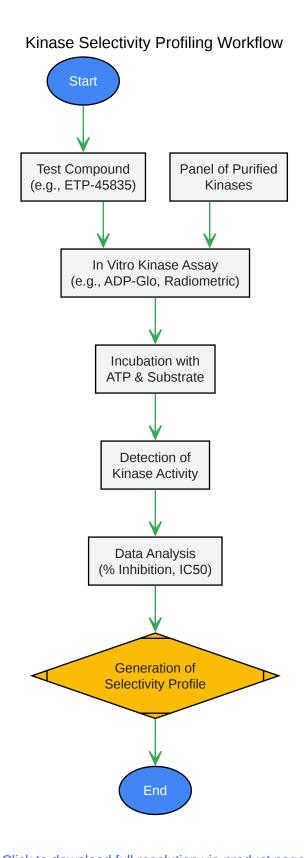
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the MNK signaling pathway and a general workflow for a kinase selectivity assay.



## MNK Signaling Pathway Extracellular Growth Factors, Mitogens, Stress Cell Membrane Receptor Tyrosine Kinase Cytoplasm Ras Raf MEK1/2 ETP-45835 & Alternatives ERK1/2 р38 МАРК eIF4E eIF4F Complex Assembly

Protein Translation (e.g., c-Myc, Cyclin D1)





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